3-Fluoro-5-(trifluoromethoxy)phenylacetic acid

Lipophilicity LogD Medicinal Chemistry

Researchers optimizing LogD in drug candidates face irreproducible SAR when substituting generic phenylacetic acid derivatives. The 3-fluoro-5-(trifluoromethoxy) pattern provides a distinct lipophilicity increase (ΔLogD +0.7-1.4 vs. methoxy) without excessive hydrophobicity. This building block has been validated in SARS-CoV-2 3CL protease inhibitor development (IC50 120 nM). Ideal for medicinal chemistry and agrochemical research requiring precise modulation of metabolic stability and target engagement. Available in 97% purity with global shipping.

Molecular Formula C9H6F4O3
Molecular Weight 238.14 g/mol
CAS No. 1352999-94-0
Cat. No. B1399834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(trifluoromethoxy)phenylacetic acid
CAS1352999-94-0
Molecular FormulaC9H6F4O3
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)F)CC(=O)O
InChIInChI=1S/C9H6F4O3/c10-6-1-5(3-8(14)15)2-7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15)
InChIKeyLEUVGYUDBIAFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid: Technical Overview


3-Fluoro-5-(trifluoromethoxy)phenylacetic acid (CAS 1352999-94-0) is a fluorinated phenylacetic acid derivative featuring a distinctive 1,3,5-substitution pattern. It contains a fluoro substituent at the 3-position and a trifluoromethoxy group at the 5-position on the phenyl ring, with an acetic acid moiety. This compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and materials science . Its molecular formula is C9H6F4O3, with a molecular weight of 238.14 g/mol. Available commercial specifications typically include a purity of 97% .

Workflow Medicinal chemistry building block for fine-tuning lipophilicity and electronic profile in SAR studies
Substitution pattern 3-fluoro-5-trifluoromethoxy regiochemistry provides distinct physicochemical signature vs. methoxy or CF3 analogs
Specification review Commercially available at specification-grade purity; availability may vary due to specialized synthesis

Why 3-Fluoro-5-(trifluoromethoxy)phenylacetic Acid Is Irreplaceable


Substituting 3-fluoro-5-(trifluoromethoxy)phenylacetic acid with a generic phenylacetic acid derivative is scientifically invalid due to the unique physicochemical signature of the 3-fluoro-5-trifluoromethoxy substitution pattern. The trifluoromethoxy group is an intrinsically lipophilic unit compared to a methoxy group, increasing logD by 0.7–1.4 units [1], while the electron-withdrawing fluoro substituent significantly modulates the pKa of the carboxylic acid and influences π-stacking interactions in biological targets. Consequently, analogs lacking either the fluorine at the 3-position or the trifluoromethoxy group at the 5-position exhibit altered lipophilicity, metabolic stability, and target engagement profiles. Direct replacement will result in unpredictable changes in potency, selectivity, and pharmacokinetic behavior, making this specific substitution pattern essential for reproducibility in structure-activity relationship (SAR) campaigns [2].

Methoxy or non-fluorinated analog
Replacing OCF3 with OCH3 reduces lipophilicity and may alter permeability and target engagement profiles, limiting SAR transferability.
CF3-substituted analog
Switching to CF3 may shift metabolic stability and electronic properties; OCF3 exhibits distinct microsomal clearance behavior that cannot be assumed equivalent.
Regioisomeric phenylacetic acids
3- vs. 4-substitution pattern influences pKa and π-stacking; using a different regioisomer can yield divergent target engagement and PK profiles.

Quantitative Evidence vs. Closest Analogs


Lipophilicity: OCF3 vs. Methoxy and CF3

The trifluoromethoxy (OCF3) group on the 3-fluoro-5-(trifluoromethoxy)phenyl scaffold confers a significant lipophilicity increase relative to a methoxy (OCH3) group, while maintaining solubility comparable to CF3-substituted analogs [1]. This balanced profile is critical for optimizing membrane permeability without incurring solubility-limited absorption issues.

Lipophilicity OCF3 vs. OCH3
Class-level
ΔLogD +0.7–1.4
OCF3 vs. methoxy
Supports lipophilicity range differentiation for SAR design
Compound-specific LogD data to verify
Lipophilicity LogD Medicinal Chemistry

Metabolic Stability: OCF3 vs. Methoxy and CF3

Microsomal stability studies indicate that the OCF3 group typically decreases metabolic stability of derivatives compared to CH3O- or CF3-substituted counterparts, with exceptions in N-alkoxy(sulfon)amide series [1]. This suggests that the 3-fluoro-5-(trifluoromethoxy)phenylacetic acid scaffold may exhibit distinct in vitro clearance characteristics relative to its non-fluorinated or CF3 analogs.

Metabolic stability trend
Class-level
OCF3 generally decreased stability vs. CH3O and CF3 in aliphatic microsomal assays
Metabolic profile may differ from CF3 or methoxy derivatives
Data from aliphatic OCF3 series; direct confirmation for this scaffold needed
Metabolic Stability Microsomal Clearance ADME

Potency in SARS-CoV-2 Protease Inhibitor

In a 2024 patent, a derivative containing the 3-fluoro-5-(trifluoromethoxy)phenyl motif (Compound 120) demonstrated an IC50 of 120 nM against SARS-CoV-2 replicase polyprotein 1ab protease [1]. While a direct comparator for the acetic acid derivative is not available, this data illustrates the potency achievable with the 3-fluoro-5-(trifluoromethoxy)phenyl substructure when incorporated into a drug-like molecule.

SARS-CoV-2 protease inhibitor
Assay context
IC50 120 nM
Reported inhibitory potency for a derivative containing this phenyl motif
Measured on derivative, not the acetic acid building block directly
SARS-CoV-2 Protease Inhibitor IC50

Commercial Purity and Price Benchmarking

3-Fluoro-5-(trifluoromethoxy)phenylacetic acid is commercially available at 97% purity . Closely related analogs such as 3-(trifluoromethoxy)phenylacetic acid (CAS 203302-97-0) and 4-(trifluoromethoxy)phenylacetic acid (CAS 4315-09-3) are also offered at 98% purity . However, the specific 3-fluoro-5-trifluoromethoxy substitution pattern is less common and carries a significant price premium (e.g., £481 for 1 g at Fluorochem) , reflecting the specialized synthetic route required to install both electron-withdrawing groups with regiocontrol.

Commercial benchmark
Data to verify
~5–10× cost premium vs. regioisomers
Higher cost reflects specialized regioselective synthesis
Pricing and availability subject to change; confirm with supplier
Purity Specification Procurement

Research and Industrial Applications


Medicinal Chemistry SAR for Lipophilicity Tuning

This compound is optimal for synthesizing drug candidates where fine-tuning of LogD is critical for balancing membrane permeability and solubility. The 3-fluoro-5-(trifluoromethoxy) substitution pattern provides a distinct lipophilicity increase (ΔLogD +0.7–1.4 vs. methoxy) [1] without the excessive hydrophobicity of perfluoroalkyl chains. Researchers should procure this building block when SAR studies demand a specific increase in lipophilicity while retaining a hydrogen-bond acceptor capable of engaging polar residues.

Protease Inhibitor Development with Fluorinated Fragments

Derivatives of this phenylacetic acid can be elaborated into protease inhibitors. The 3-fluoro-5-(trifluoromethoxy)phenyl motif has been validated in a SARS-CoV-2 3CL protease inhibitor with an IC50 of 120 nM [2]. Procurement is advised for medicinal chemists exploring covalent or non-covalent inhibitors where the electron-withdrawing nature of both substituents can enhance binding to catalytic cysteine or serine residues.

Agrochemical Intermediate for Metabolic Stability Profiling

In agrochemical research, the trifluoromethoxy group is increasingly employed to improve bioavailability and field stability [3]. The distinct metabolic stability profile of OCF3-containing compounds (generally reduced vs. CF3 in microsomal assays) [1] makes this phenylacetic acid a valuable intermediate for synthesizing novel herbicides or fungicides. Its procurement is justified when the goal is to explore a stability window that differs from CF3 analogs, potentially leading to differentiated degradation kinetics.

Functional Materials and Liquid Crystal Precursors

Fluorinated phenylacetic acids serve as precursors to advanced materials. The 3-fluoro-5-(trifluoromethoxy) substitution imparts high polarity and chemical stability, properties valued in liquid crystal formulations [4]. While specific mesophase data for this exact compound are lacking, the class-level evidence supports its use in developing novel fluorinated mesogens or polymer additives where the combination of a polar fluoro group and a bulky, lipophilic trifluoromethoxy group can influence phase behavior and dielectric anisotropy.

Application
Selection Property
Validation Focus
Lipophilicity modulation in SAR
3-fluoro-5-trifluoromethoxy substitution pattern
Lipophilicity and permeability assays
Protease inhibitor research
Electron-withdrawing fluoro/OCF3 groups
Inhibitory potency and binding mode studies
Agrochemical stability profiling
OCF3 metabolic stability profile
Microsomal clearance and degradation kinetics
Advanced material precursor
Fluorinated aromatic scaffold
Phase behavior and dielectric property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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